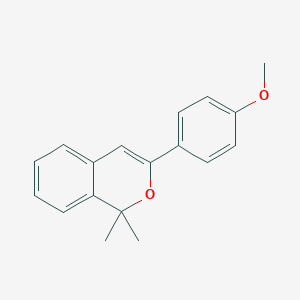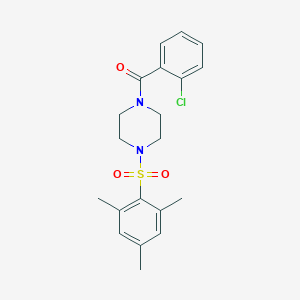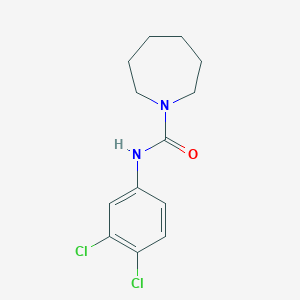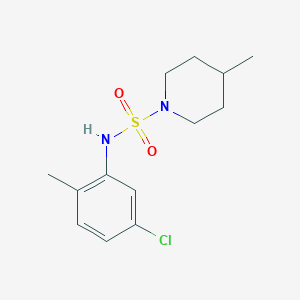
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NMS or NMS-873 and is a potent inhibitor of the AAA+ ATPase, p97.
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Based on the target of the similar compound mentioned above, it may affect the fatty acid biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Based on the target of the similar compound, it may inhibit the growth of mycobacterium tuberculosis by disrupting its fatty acid biosynthesis .
Advantages and Limitations for Lab Experiments
One of the advantages of NMS-873 is its potent inhibitory activity against p97, making it a valuable tool for studying the role of p97 in cellular processes. However, one of the limitations of NMS-873 is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research of NMS-873. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of p97 that can overcome the limitations of NMS-873. Additionally, the use of NMS-873 in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of NMS-873 involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain NMS-873 in high purity.
Scientific Research Applications
NMS-873 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, NMS-873 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, NMS-873 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. In viral infections, NMS-873 has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-5-7-16(8-6-10)19(17,18)15-13-9-12(14)4-3-11(13)2/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIRETXWDHORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)
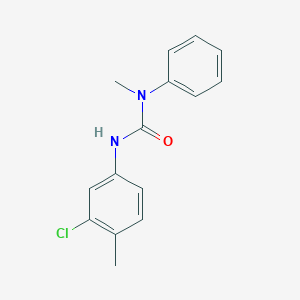
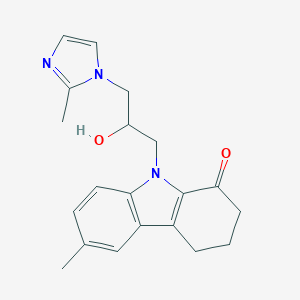
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
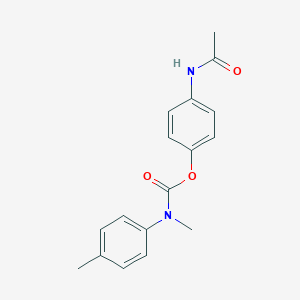
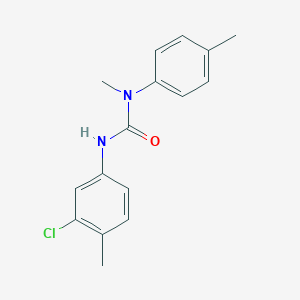
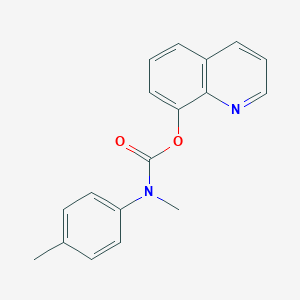
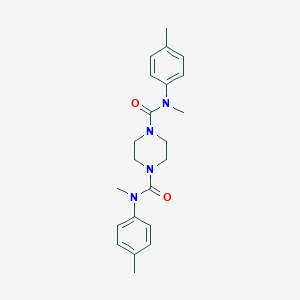
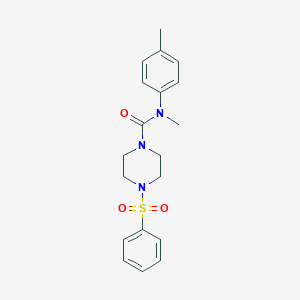
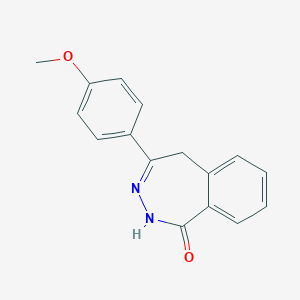
![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)
